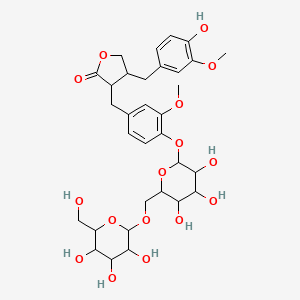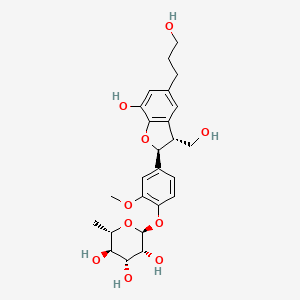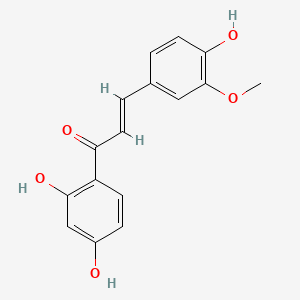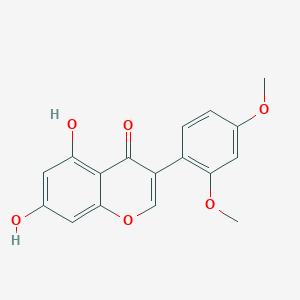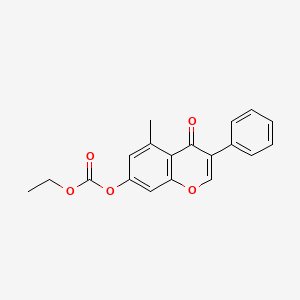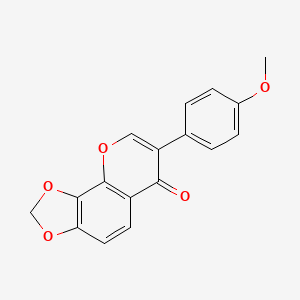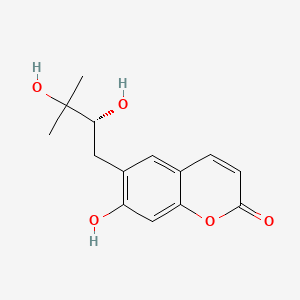
Peucedanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peucedanol, also known as white flower petholone, is a natural organic compound . It has anti-inflammatory, antioxidant, antibacterial, and anti-tumor pharmacological activities . It is often used in traditional Chinese medicine preparations for the treatment of cough, cold, bronchitis, and other respiratory diseases . It is also used in cosmetics due to its whitening, antioxidant, and anti-wrinkle properties .
Synthesis Analysis
Peucedanol can be extracted from the Peucedanol plant (scientific name: Scutellaria baicalensis) . The plant material is first ground to a powder, then extracted with an appropriate solvent (such as ethanol or ether), and finally subjected to distillation, condensation, filtration, and other steps to obtain Peucedanol .
Molecular Structure Analysis
The molecular formula of Peucedanol is C15H18O5 . It has a molar mass of 278.3 . The molecular structure of Peucedanol includes a benzopyranone (chromenone) ring with a methoxy group at the 7-position and a 2,3-dihydroxy-3-methylbutyl group at the 6-position .
Chemical Reactions Analysis
Peucedanol has been found to significantly inhibit the activity of CYP1A2, 2D6, and 3A4 in a dose-dependent manner . This suggests that Peucedanol may interact with these enzymes and potentially affect the metabolism of other substances that are substrates of these enzymes .
Physical And Chemical Properties Analysis
Peucedanol is a white crystal, soluble in methanol, ethanol, DMSO, and other organic solvents . It has a density of 1.271±0.06 g/cm3 (Predicted), a melting point of 139-140 °C, and a boiling point of 500.5±50.0 °C (Predicted) .
Applications De Recherche Scientifique
Inhibition of Cytochrome P450 Enzymes : Peucedanol significantly inhibits the activity of certain cytochrome P450 enzymes (CYP450s), specifically CYP1A2, 2D6, and 3A4. This suggests potential drug-drug interactions between Peucedanol and drugs metabolized by these enzymes, necessitating further in vivo validation (Zhang et al., 2021).
Ethnopharmacological Uses and Pharmacological Properties : Peucedanum species, which contain Peucedanol, have been used in traditional medicine for various conditions like coughs, cramps, pain, and rheumatism. Phytochemical studies have confirmed the presence of coumarins, flavonoids, and essential oils, contributing to their wide spectrum of pharmacological activities (Sarkhail, 2014).
Identification of Anti-Aβ Compounds : Peucedanum ostruthium, containing Peucedanol, shows promise in the identification of compounds for Alzheimer's disease prevention, therapy, and diagnosis. The study highlights the anti-amyloidogenic activity of Peucedanol-rich fractions (Palmioli et al., 2019).
Antidiabetic Properties : Peucedanol has demonstrated significant inhibition of postprandial hyperglycemia, indicating its potential as an antidiabetic agent (Lee et al., 2004).
Allergic Airway Inflammation Attenuation : Extracts from Peucedanum japonicum, containing Peucedanol, have shown efficacy in attenuating allergic airway inflammation by inhibiting Th2 cell activation (Chun et al., 2018).
Antilithiatic Effects : Peucedanum grande, with Peucedanol content, exhibits significant antiurolithiatic activity, offering potential treatments for renal and bladder calculi (Kumar et al., 2016).
Antiviral Activity : Extracts from Peucedanum salinum have demonstrated antiviral activity against adenovirus type 5, suggesting the potential of Peucedanol in antiviral treatments (Rajtar et al., 2012).
Osteoarthritis Therapeutic Effects : Peucedanum japonicum extract, containing Peucedanol, has shown potential protective effects against osteoarthritis in animal models (Chun et al., 2018).
Mécanisme D'action
Propriétés
IUPAC Name |
6-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-14(2,18)12(16)6-9-5-8-3-4-13(17)19-11(8)7-10(9)15/h3-5,7,12,15-16,18H,6H2,1-2H3/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTWKAQFZYXAEJ-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CC1=C(C=C2C(=C1)C=CC(=O)O2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](CC1=C(C=C2C(=C1)C=CC(=O)O2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Peusedanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




